Methyl 2-((1H-1,2,4-triazol-5-yl)thio)acetate
Overview
Description
Methyl 2-((1H-1,2,4-triazol-5-yl)thio)acetate is a chemical compound with the molecular formula C5H7N3O2S It is a derivative of triazole, a five-membered heterocyclic compound containing three nitrogen atoms
Mechanism of Action
Target of Action
Methyl 2-((1H-1,2,4-triazol-5-yl)thio)acetate is a compound that contains a 1,2,4-triazole ring . Compounds with this structure are known to interact with the heme moiety of CYP-450 enzymes . These enzymes play a crucial role in the metabolism of various substances, including drugs and endogenous compounds.
Mode of Action
The nitrogen atoms of the 1,2,4-triazole ring in this compound bind to the iron in the heme moiety of CYP-450 . This interaction can lead to changes in the enzyme’s activity, potentially affecting the metabolism of other substances.
Biochemical Pathways
Given its interaction with cyp-450 enzymes, it may influence various metabolic pathways that these enzymes are involved in .
Pharmacokinetics
Its interaction with cyp-450 suggests that it may be metabolized by these enzymes .
Result of Action
Its interaction with CYP-450 enzymes suggests that it may influence the metabolism of various substances, potentially leading to changes in cellular processes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere at room temperature . Additionally, factors such as pH and the presence of other substances could potentially affect its action.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-((1H-1,2,4-triazol-5-yl)thio)acetate can be synthesized through several methods. One common approach involves the reaction of methyl bromoacetate with 1H-1,2,4-triazole-5-thiol in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((1H-1,2,4-triazol-5-yl)thio)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester or triazole moiety, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically performed at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually carried out in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions may require catalysts or specific solvents to proceed efficiently.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, sulfides
Substitution: Various substituted triazole derivatives
Scientific Research Applications
Methyl 2-((1H-1,2,4-triazol-5-yl)thio)acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an antimicrobial agent due to the triazole moiety, which is known to exhibit biological activity.
Medicine: Explored for its potential use in drug development, particularly in the design of antifungal and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Fluconazole: An antifungal agent containing a triazole moiety.
Voriconazole: Another antifungal drug with a triazole structure.
Trazodone: An antidepressant that includes a triazole ring.
Anastrozole: An aromatase inhibitor used in the treatment of breast cancer.
Uniqueness
Methyl 2-((1H-1,2,4-triazol-5-yl)thio)acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity.
Properties
IUPAC Name |
methyl 2-(1H-1,2,4-triazol-5-ylsulfanyl)acetate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2S/c1-10-4(9)2-11-5-6-3-7-8-5/h3H,2H2,1H3,(H,6,7,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLFSTRVXOZDNGG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=NC=NN1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001260720 | |
Record name | Methyl 2-(1H-1,2,4-triazol-5-ylthio)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001260720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24127-59-1 | |
Record name | Methyl 2-(1H-1,2,4-triazol-5-ylthio)acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24127-59-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2-(1H-1,2,4-triazol-5-ylthio)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001260720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.